molecular formula C24H25NO3 B3017699 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide CAS No. 929504-30-3

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide

Cat. No.: B3017699
CAS No.: 929504-30-3
M. Wt: 375.468
InChI Key: SHOZISKEYOMFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is substituted with a cyclohexanecarboxamide group. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where the benzofuran core is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with Cyclohexanecarboxamide: The final step involves the substitution of the benzofuran derivative with cyclohexanecarboxamide. This can be accomplished through a nucleophilic substitution reaction, where the benzofuran derivative is reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.

    N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propionamide: Similar structure but with a propionamide group.

    N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]butyramide: Similar structure but with a butyramide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexanecarboxamide group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-13-12-19(14-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOZISKEYOMFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.